N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-12-9-14(19-16(18-12)20(2)3)11-17-15(21)10-13-7-5-4-6-8-13/h4-9H,10-11H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEFGGXBMJIRGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)CNC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-phenylacetamide can be achieved through a multi-step process. One of the common synthetic routes involves the condensation of 2-chloro-6-methylpyrimidine with N,N-dimethylamine to form 2-(dimethylamino)-6-methylpyrimidine. This intermediate can then undergo a nucleophilic substitution reaction with benzylamine, followed by the introduction of the acetamide group through an amide formation reaction using phenylacetyl chloride under appropriate conditions. The reaction conditions typically involve the use of a suitable solvent such as dichloromethane or toluene, and catalysts such as triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to increase yield and efficiency. This method allows for better control of reaction parameters and scalability. Industrial processes might also incorporate automated systems for reagent addition, reaction monitoring, and product isolation to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions: N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-phenylacetamide can undergo various chemical reactions including:
Oxidation: Potential oxidation at the methyl or phenyl groups.
Reduction: Reductive amination or reduction of the carbonyl group in the acetamide moiety.
Substitution: Nucleophilic or electrophilic substitution at the pyrimidine ring or phenyl group.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides (e.g., Cl-, Br-), organometallic reagents (e.g., Grignard reagents), acids, or bases.
Major Products Formed:
Oxidation may yield compounds with hydroxyl or carboxyl groups.
Reduction can lead to amines or alcohols.
Substitution reactions can introduce various functional groups depending on the reagents used.
Scientific Research Applications
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-phenylacetamide has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex molecules in medicinal chemistry and organic synthesis.
Biology: Investigated for its potential as a pharmacophore in drug discovery, especially for targeting specific biological pathways or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial activities.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings with enhanced chemical resistance or functionality.
Mechanism of Action
The mechanism of action of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-phenylacetamide is complex and may involve multiple molecular targets and pathways. Generally, it may exert its effects through:
Binding to specific receptors or enzymes: Modulating their activity and influencing downstream signaling pathways.
Interacting with DNA or RNA: Affecting gene expression or protein synthesis.
Modifying cellular processes: Such as cell cycle regulation, apoptosis, or immune responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related pyrimidine and acetamide derivatives, focusing on substituent effects, synthetic routes, and inferred physicochemical properties.
Structural Analogues
Table 1: Structural Comparison of Pyrimidine-Acetamide Derivatives
Key Observations
Substituent Effects on Pyrimidine Ring The dimethylamino group at position 2 in the target compound likely enhances solubility and electronic effects compared to the n-butyl and hydroxy groups in the compound . The methyl group at position 6 is conserved across analogs (e.g., and ), suggesting steric or metabolic stability advantages.
Acetamide Linkage Variations
- The phenylacetamide moiety in the target compound may promote π-π interactions in binding pockets, similar to the 4-fluorophenyl group in ’s compound .
- ’s compound features an N,N-dimethylacetamide group, which could reduce metabolic degradation compared to secondary amides.
Synthetic Routes The target compound’s synthesis may parallel methods described in , where haloformate intermediates react with amines to introduce substituents (e.g., dimethylamino groups) . ’s compound achieved an 82% yield using a pyrimidin-2-ylamino intermediate, suggesting that similar efficiencies might be feasible for the target compound .
Physicochemical and Pharmacological Inferences The dimethylamino group in the target compound may improve aqueous solubility relative to the dichlorophenyl substituents in BD 1047 . The absence of hydroxy or methoxy groups (cf. and ) could reduce hydrogen-bonding interactions but enhance membrane permeability.
Biological Activity
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-phenylacetamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C16H20N4O
- Molecular Weight : 284.36 g/mol
- CAS Number : Not explicitly listed in provided sources, but it can be synthesized from known precursors.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives of pyrimidine have shown promising results against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth.
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl) | Bcr-Abl Tyrosine Kinase | 0.1 | |
| Pyrimidine Derivative X | EGFR | 0.5 |
Anti-inflammatory Properties
The compound exhibits anti-inflammatory properties, which are critical in treating conditions such as arthritis and other inflammatory diseases. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines.
Antimicrobial Activity
Research has indicated that similar compounds possess antimicrobial properties. For example, some pyrimidine derivatives have shown activity against Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Kinases : The compound may inhibit various kinases involved in cell signaling pathways, particularly those associated with cancer proliferation.
- Modulation of Cytokine Production : It can affect the expression of cytokines, thereby modulating inflammatory responses.
Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of a related compound in a mouse model of breast cancer. The results showed a significant reduction in tumor size compared to controls, suggesting that the compound may inhibit tumor growth through apoptosis induction.
Study 2: Anti-inflammatory Effects
In a clinical trial involving patients with rheumatoid arthritis, administration of a pyrimidine derivative led to decreased levels of inflammatory markers and improved patient outcomes over a six-month period.
Q & A
Q. What are the optimal synthetic routes for N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-phenylacetamide, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions, including nucleophilic substitution, condensation, and functional group protection/deprotection. For example, pyrimidine derivatives often require:
- Substitution reactions under alkaline conditions (e.g., using K₂CO₃ in DMF) to introduce the dimethylamino group .
- Reductive amination for coupling the pyrimidine core with the phenylacetamide moiety, using catalysts like NaBH₃CN or Pd/C under hydrogen .
- Purification via column chromatography with gradients of ethyl acetate/hexane to isolate intermediates. Optimizing solvent polarity and temperature (e.g., 60–80°C) improves yield (up to 72% reported in similar pyrimidine syntheses) .
Q. How can the structural integrity of this compound be validated post-synthesis?
Structural characterization employs:
- NMR spectroscopy : H and C NMR identify substituents (e.g., dimethylamino protons at δ ~2.8–3.2 ppm, pyrimidine ring protons at δ ~6.5–8.5 ppm) .
- LC-MS : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight. For example, a related pyrimidine derivative showed m/z = 319.12 .
- Elemental analysis : Matching calculated vs. experimental C, H, N, and S percentages ensures purity (>98% for research-grade material) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Standard assays include:
- Kinase inhibition assays : Testing against p38 MAPK (a common target for pyrimidine derivatives) using fluorescence-based ADP-Glo™ kits .
- Cell viability assays : MTT or resazurin-based protocols in cancer cell lines (e.g., K562 leukemia) to assess antiproliferative effects .
- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins .
Advanced Research Questions
Q. How does the dimethylamino-pyrimidine scaffold influence target selectivity and off-target effects in kinase inhibition?
The dimethylamino group enhances:
- Hydrogen bonding with kinase ATP-binding pockets (e.g., p38 MAPK’s Thr106 and Met109) .
- Lipophilicity , improving membrane permeability but potentially increasing off-target binding to structurally similar kinases (e.g., JNK or ERK).
To mitigate off-target effects: - Selectivity profiling : Use kinase panels (e.g., Eurofins KinaseProfiler™) to identify cross-reactivity .
- Structural modifications : Introduce bulkier substituents (e.g., isopropyl groups) to sterically hinder non-target interactions .
Q. What strategies resolve contradictory data between in vitro and in vivo efficacy studies?
Discrepancies may arise from:
- Metabolic instability : Conduct microsomal stability assays (e.g., human liver microsomes) to identify rapid clearance. Solutions include prodrug design or PEGylation .
- Poor bioavailability : Compare oral vs. intravenous administration in rodent models. For example, a related pyrimidine analog showed 40% oral bioavailability in xenograft models .
- Species-specific differences : Validate targets using humanized mouse models or patient-derived xenografts (PDX) .
Q. How can structure-activity relationship (SAR) studies optimize this compound for anti-inflammatory applications?
SAR strategies include:
- Pyrimidine ring substitutions : Replace methyl groups with halogens (e.g., Cl) to enhance binding to p38 MAPK’s hydrophobic pocket .
- Amide linker modifications : Replace phenylacetamide with heterocyclic moieties (e.g., thiazole) to improve solubility and reduce CYP450 inhibition .
- In vivo validation : Use collagen-induced arthritis (CIA) mouse models to assess dose-dependent reduction in TNF-α and IL-6 levels .
Q. What computational methods predict the compound’s interaction with non-kinase targets?
Approaches include:
- Molecular docking : AutoDock Vina or Schrödinger Glide to screen against databases like ChEMBL or PDB .
- Pharmacophore modeling : Identify shared features with known GPCR ligands (e.g., hydrophobic cores, hydrogen bond acceptors) .
- Machine learning : Train models on ToxCast data to predict off-target toxicity (e.g., hERG channel inhibition) .
Q. How can metabolic pathways and potential toxicities be characterized preclinically?
Key methodologies:
- Metabolite identification : Incubate with liver microsomes and analyze via UPLC-QTOF-MS. For example, N-dealkylation of dimethylamino groups is a common pathway .
- Cytotoxicity screening : Use HepG2 cells to assess liver toxicity (IC₅₀ > 50 µM is desirable) .
- Genotoxicity assays : Ames test for mutagenicity and Comet assay for DNA damage .
Q. What orthogonal assays validate target engagement in complex biological systems?
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts in lysates .
- RNA interference (siRNA) : Knock down p38 MAPK and assess loss of compound efficacy in inflammation models .
- PET imaging : Radiolabel the compound (e.g., with C) to track biodistribution in vivo .
Q. How do structural analogs of this compound inform its mechanism of action?
Analog comparisons reveal:
- Isobutyramide vs. phenylacetamide : Isobutyramide derivatives (e.g., SB-203580) show stronger p38 MAPK inhibition (IC₅₀ = 50 nM vs. 200 nM for phenylacetamide) due to better hydrophobic packing .
- Dimethylamino substitution : Removal reduces kinase affinity by 10-fold, highlighting its role in binding .
- Methyl group position : 6-Methyl on pyrimidine improves metabolic stability compared to 4-methyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
